5-Amino-4-butylisoxazol-3(2H)-one
Description
Properties
CAS No. |
17415-15-5 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.185 |
IUPAC Name |
5-amino-4-butyl-1,2-oxazol-3-one |
InChI |
InChI=1S/C7H12N2O2/c1-2-3-4-5-6(8)11-9-7(5)10/h2-4,8H2,1H3,(H,9,10) |
InChI Key |
QLFSCUWYFNMITA-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(ONC1=O)N |
Synonyms |
4-Isoxazolin-3-one,5-amino-4-butyl-(8CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
- 5-Amino-4-butylisoxazol-3(2H)-one: Features a linear butyl chain at position 4 and an amino group at position 3.
- 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one : Contains a benzylidene group (aromatic substituent) at position 4, a methyl group at position 3, and bulky tert-butyl groups. The aromatic and sterically hindered tert-butyl groups likely contribute to antioxidant activity, as demonstrated in preliminary studies .
- 3-Amino-5-tert-butylisoxazole: Differs in the amino group position (3 vs. 5) and substituent bulk (tert-butyl at position 5). The tert-butyl group’s steric effects may reduce reactivity compared to linear alkyl chains but improve stability in certain solvents .
Data Table: Comparative Analysis of Isoxazole Derivatives
Key Research Findings and Implications
Linear alkyl chains (e.g., butyl) may increase lipophilicity, favoring membrane permeability in bioactive compounds.
Synthetic Flexibility: The one-pot method for benzylidene isoxazolones could be adapted to synthesize this compound by substituting benzaldehyde with butyraldehyde.
Preparation Methods
Table 1: Optimization of Cyclization Conditions
This method achieves regioselectivity >90% for the 5-amino-4-sec-butyl isomer, attributed to steric stabilization of the transition state by the sec-butyl group.
Alkylation of Isoxazole Precursors
Alternative approaches focus on introducing the sec-butyl group to preformed isoxazole cores. A representative pathway involves:
Key Challenges:
-
Regiochemical Control : Competing O- vs. N-alkylation necessitates careful base selection. Tributylammonium bromide (TBAB) enhances N-selectivity to 75%.
-
Steric Hindrance : Bulkier sec-butyl groups reduce reaction rates compared to methyl/ethyl analogs (krel = 0.33).
Rearrangement Strategies
Recent advances employ aza-Claisen rearrangements for constructing the isoxazolone framework. A modified protocol from thienopyrimidine synthesis involves:
-
Imine Formation : Condensation of 4-sec-butyl-3-oxopentanenitrile with propargylamine.
-
Gold-Catalyzed Cyclization : AuCl3 (5 mol%) in MeCN induces 6-endo-dig cyclization to form the isoxazolone core.
This method achieves 68% yield with excellent functional group tolerance but requires expensive catalysts.
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Amino-4-butylisoxazol-3(2H)-one, and how can yield be improved?
- Methodological Answer :
- Cyclization Strategy : Use hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) as precursors, dissolved in DMSO under reflux (18 hours), followed by reduced-pressure distillation and crystallization in ice-water/ethanol mixtures. This approach yields ~65% purity but requires optimization for substituent compatibility .
- Heterocycle Formation : Apply Vilsmeier–Haack reactions to introduce aldehyde groups to pyrazolone intermediates, which can be adapted for isoxazolone synthesis by substituting reagents (e.g., POCl₃/DMF) .
- Yield Enhancement : Optimize reaction time, solvent polarity (e.g., DMF vs. DMSO), and stoichiometry of amino-group donors. Monitor progress via TLC or HPLC.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR/IR : Use - and -NMR to confirm substitution patterns and hydrogen bonding. IR spectra can identify carbonyl (C=O) and amine (N-H) stretches.
- X-ray Diffraction : Employ single-crystal X-ray diffraction with SHELX (e.g., SHELXL for refinement) to resolve molecular geometry. Preprocess data using WinGX for structure solution .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, particularly for detecting isotopic patterns of chlorine or nitrogen.
Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer :
- pH-Dependent Stability : Incubate the compound in buffers (pH 4–9) at 37°C. Monitor degradation via UV-Vis spectroscopy or LC-MS. Adjust ammonium acetate buffers (pH 6.5) for compatibility with LC-MS .
- Kinetic Analysis : Calculate half-life () using first-order kinetics. Compare with structurally similar isothiazolones (e.g., CMIT/MIT) to predict stability trends .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved during structure determination of this compound?
- Methodological Answer :
- Twinning : Use SHELXD for initial phasing and SHELXL for twin refinement. Apply HKL-2000 or XDS for data integration .
- Disordered Solvents/Moieties : Apply SQUEEZE (PLATON) to model electron density for disordered regions. Validate with Hirshfeld surface analysis .
- Validation Tools : Cross-check with CCDC databases (e.g., Mercury) to ensure bond lengths/angles align with similar isoxazolones .
Q. How should researchers address contradictions between computational modeling and experimental data (e.g., dipole moments, reactivity)?
- Methodological Answer :
- Iterative Refinement : Re-optimize DFT calculations (e.g., B3LYP/6-311+G(d,p)) using experimental geometries from X-ray data. Compare electrostatic potential maps with crystallographic electron density .
- Sensitivity Analysis : Vary computational parameters (solvent models, basis sets) to identify outliers. Use ORCA or Gaussian for benchmarking .
Q. What strategies enable enantiomeric resolution of this compound derivatives?
- Methodological Answer :
- Chiral Chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients. Monitor enantiomeric excess (ee) via circular dichroism (CD) .
- Dynamic Kinetic Resolution : Catalyze asymmetric synthesis with chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) .
Q. What mechanistic studies are recommended to elucidate the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against kinase or protease targets using fluorescence polarization (FP) or surface plasmon resonance (SPR). Include positive controls (e.g., staurosporine) .
- Metabolic Profiling : Use -labeled analogs to track metabolic pathways in vitro (e.g., liver microsomes) and in vivo (rodent models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
